2-(3,4-dimethylphenyl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
2-(3,4-dimethylphenyl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide, also known as DMQX, is a potent and selective antagonist of ionotropic glutamate receptors. It was first synthesized in 1994 by researchers at the University of California, San Francisco, and has since been widely used in scientific research to study the role of glutamate receptors in various physiological processes.
Wirkmechanismus
2-(3,4-dimethylphenyl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide acts as a non-competitive antagonist of ionotropic glutamate receptors, specifically targeting the AMPA subtype. It binds to the receptor in a voltage-dependent manner, blocking the influx of calcium ions and preventing the depolarization of the postsynaptic membrane. This results in a reduction in the strength of the synaptic transmission and a decrease in the excitability of the neuron.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP) and the enhancement of long-term depression (LTD) in the hippocampus. It has also been shown to decrease the release of glutamate in the spinal cord and to reduce the severity of pain in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3,4-dimethylphenyl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide as a research tool is its high potency and selectivity for the AMPA subtype of glutamate receptors. This allows researchers to specifically target this subtype and avoid the potential confounding effects of other receptor subtypes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over extended periods of time.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(3,4-dimethylphenyl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide. One area of interest is the investigation of the role of AMPA receptor subunits in synaptic plasticity and learning and memory. Another potential direction is the development of more potent and selective AMPA receptor antagonists for use in therapeutic applications. Additionally, the potential role of glutamate receptor antagonists in the treatment of psychiatric disorders such as depression and anxiety is an area of active research.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenyl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide has been extensively used in scientific research to study the role of ionotropic glutamate receptors in various physiological processes, including synaptic plasticity, learning and memory, and pain perception. It has also been used to investigate the potential therapeutic applications of glutamate receptor antagonists in the treatment of neurological disorders such as epilepsy and stroke.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenyl)-6-methyl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-15-6-9-22-20(11-15)21(24(27)25-14-19-5-4-10-28-19)13-23(26-22)18-8-7-16(2)17(3)12-18/h4-13H,14H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWATVCGHHWDGJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=CS3)C4=CC(=C(C=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.